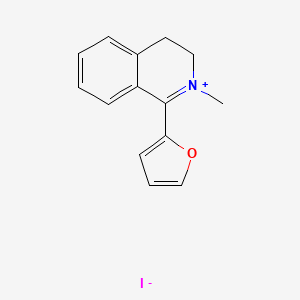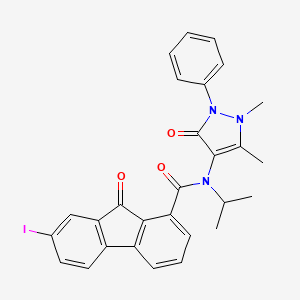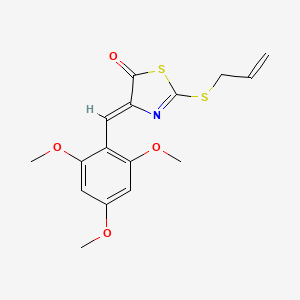
1-(2-furyl)-2-methyl-3,4-dihydroisoquinolinium iodide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-furyl)-2-methyl-3,4-dihydroisoquinolinium iodide, also known as FDQI, is a chemical compound that has been widely used in scientific research. It is a quaternary ammonium salt that has a unique structure that makes it useful for various applications.
科学研究应用
1-(2-furyl)-2-methyl-3,4-dihydroisoquinolinium iodide has been widely used in scientific research due to its unique structure and properties. It has been used as a fluorescent probe to detect the presence of certain ions such as calcium and magnesium. It has also been used as a potential anti-cancer agent due to its ability to induce apoptosis in cancer cells. This compound has also been used in the development of biosensors for the detection of various analytes.
作用机制
The mechanism of action of 1-(2-furyl)-2-methyl-3,4-dihydroisoquinolinium iodide is not fully understood. However, it is believed to act by inducing oxidative stress in cells, leading to apoptosis. It has also been shown to inhibit the activity of certain enzymes involved in the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the activity of certain enzymes, and act as a fluorescent probe for the detection of certain ions. This compound has also been shown to have antioxidant properties, which may be useful in the treatment of various diseases.
实验室实验的优点和局限性
One of the main advantages of 1-(2-furyl)-2-methyl-3,4-dihydroisoquinolinium iodide is its unique structure, which makes it useful for various applications in scientific research. It has also been shown to have low toxicity, making it safe for use in lab experiments. However, one of the limitations of this compound is its low solubility in water, which may limit its use in certain applications.
未来方向
There are several future directions for the use of 1-(2-furyl)-2-methyl-3,4-dihydroisoquinolinium iodide in scientific research. One potential direction is the development of new biosensors for the detection of various analytes. Another potential direction is the use of this compound as a potential anti-cancer agent. Further research is needed to fully understand the mechanism of action of this compound and its potential applications in scientific research. Additionally, the development of new synthesis methods for this compound may also lead to new applications in scientific research.
In conclusion, this compound is a unique chemical compound that has been widely used in scientific research. Its unique structure and properties make it useful for various applications, including the detection of certain ions and the development of biosensors. It also has potential as an anti-cancer agent. Further research is needed to fully understand its mechanism of action and potential applications in scientific research.
合成方法
The synthesis of 1-(2-furyl)-2-methyl-3,4-dihydroisoquinolinium iodide involves the reaction of 2-methyl-3,4-dihydroisoquinoline with furfuryl chloride. The reaction takes place in the presence of potassium carbonate and dimethylformamide as a solvent. The product obtained is then treated with iodomethane to obtain this compound.
属性
IUPAC Name |
1-(furan-2-yl)-2-methyl-3,4-dihydroisoquinolin-2-ium;iodide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14NO.HI/c1-15-9-8-11-5-2-3-6-12(11)14(15)13-7-4-10-16-13;/h2-7,10H,8-9H2,1H3;1H/q+1;/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHZBCEPNHGJBMX-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1=C(C2=CC=CC=C2CC1)C3=CC=CO3.[I-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14INO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
471270-63-0 |
Source


|
| Record name | Isoquinolinium, 1-(2-furanyl)-3,4-dihydro-2-methyl-, iodide (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=471270-63-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[(3-cyano-6-cyclopropyl-4-phenylpyridin-2-yl)thio]-N-{4-[(difluoromethyl)thio]phenyl}acetamide](/img/structure/B5009085.png)
![5-{3-bromo-4-[(3-fluorobenzyl)oxy]benzylidene}-3-(2-methoxyethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5009099.png)

![N-[1-({[(4-acetylphenyl)amino]carbonothioyl}amino)-2,2,2-trichloroethyl]-2-phenylacetamide](/img/structure/B5009114.png)
![1-[2-(diethylamino)-2-oxoethyl]-N-(2-thienylmethyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5009115.png)
![11-(2-nitrophenyl)-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5009118.png)
![N~1~-cyclohexyl-N~2~-ethyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5009124.png)
![methyl 4-chloro-3-{[(4-phenyl-1-piperazinyl)acetyl]amino}benzoate](/img/structure/B5009131.png)
![propyl [(4-butyl-6-chloro-2-oxo-2H-chromen-7-yl)oxy]acetate](/img/structure/B5009136.png)
![5-{4-[(4-methoxyphenyl)amino]-1-phthalazinyl}-2-methylbenzenesulfonamide](/img/structure/B5009141.png)
![N-{[2-(benzylsulfonyl)-1-isobutyl-1H-imidazol-5-yl]methyl}-N-(2-methoxyethyl)-2-propanamine](/img/structure/B5009151.png)
![6-chloro-N-(4-isopropylbenzyl)-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B5009167.png)
